molecular formula C18H27ClN2O3 B2867022 1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride CAS No. 1396880-70-8

1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride

Cat. No.: B2867022
CAS No.: 1396880-70-8
M. Wt: 354.88
InChI Key: IZNAVVIBBKFMPL-UHFFFAOYSA-N
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Description

1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride is a synthetic organic compound featuring a cyclopropyl group attached to an ethanol backbone, a piperazine ring substituted with a 4-ethoxybenzoyl moiety, and a hydrochloride counterion. The 4-ethoxybenzoyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetics. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.ClH/c1-2-23-16-7-5-15(6-8-16)18(22)20-11-9-19(10-12-20)13-17(21)14-3-4-14;/h5-8,14,17,21H,2-4,9-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNAVVIBBKFMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Ethoxybenzoyl)piperazine

The 4-ethoxybenzoyl moiety is introduced via nucleophilic acyl substitution or coupling reactions. A validated approach involves reacting piperazine with 4-ethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. Alternatively, carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 4-ethoxybenzoic acid and piperazine in dimethylformamide (DMF) achieves higher regioselectivity.

Key Reaction Parameters

Parameter Optimal Condition Yield (%) Source
Solvent DCM or DMF 85–92
Base Triethylamine or DIPEA
Coupling Agent EDCI/HOBt 90

Introduction of the Cyclopropane-Ethanol Side Chain

Alkylation of Piperazine with 1-Cyclopropyl-2-chloroethanol

The secondary amine of 4-(4-ethoxybenzoyl)piperazine undergoes alkylation using 1-cyclopropyl-2-chloroethanol in tetrahydrofuran (THF) with potassium carbonate as a base. Microwave-assisted heating (80°C, 2 h) improves reaction efficiency compared to conventional reflux.

Side Reaction Mitigation

  • Over-alkylation : Use a 1:1 molar ratio of piperazine derivative to chloroethanol.
  • Solvent Optimization : THF enhances solubility of intermediates, reducing byproduct formation.

Reductive Amination Approach

An alternative route employs reductive amination between 4-(4-ethoxybenzoyl)piperazine and cyclopropyl glyoxal using sodium triacetoxyborohydride (STAB) in acetonitrile. This method bypasses halogenated intermediates, aligning with green chemistry principles.

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Reaction Time
Alkylation 78 95 4 h
Reductive Amination 82 97 6 h

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether, yielding the hydrochloride salt. Crystallization from ethanol/ethyl acetate (1:3) produces a high-purity product.

Critical Parameters for Salt Formation

  • Stoichiometry : 1.1 equivalents of HCl to prevent free base contamination.
  • Temperature : 0–5°C during HCl addition to avoid decomposition.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (m, 4H, cyclopropane), 3.45–3.70 (m, 8H, piperazine), 4.52 (q, 2H, -OCH₂CH₃), 5.21 (s, 1H, -OH).
    • ¹³C NMR : 168.5 ppm (C=O), 114–130 ppm (aromatic carbons).
  • Mass Spectrometry : ESI-MS m/z 362.2 [M+H]⁺ (free base), 398.1 [M+Cl]⁻ (hydrochloride).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

Scalability and Process Optimization

Pilot-scale synthesis (100 g batch) demonstrates consistent yields (75–80%) using the reductive amination route. Continuous flow systems reduce reaction times by 40% compared to batch methods.

Challenges and Troubleshooting

  • Cyclopropane Stability : Avoid prolonged exposure to acidic conditions during salt formation to prevent ring-opening.
  • Byproduct Formation : Silica gel chromatography (ethyl acetate:hexane, 3:7) removes residual 4-ethoxybenzoic acid.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , sulfonium salts for cyclization , and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in drug discovery, particularly for developing treatments for neurological disorders and other diseases.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and its substituents can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound is distinguished by its 4-ethoxybenzoyl-piperazine substituent and cyclopropyl-ethanol framework. Below is a comparative analysis with structurally related piperazine derivatives:

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name Piperazine Substituent Backbone Functional Group Salt Form Molecular Weight (g/mol)
Target Compound 4-ethoxybenzoyl Ethanol Hydrochloride ~407.9 (calculated)
1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-ol Methyl Ethanol None 184.28
1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride None Ethanol Dihydrochloride ~277.2 (calculated)
Fluphenazine hydrochloride Trifluoromethyl-phenothiazine Ethanol Dihydrochloride 510.41
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl Ketone None 279.77

Key Observations :

  • Piperazine Substituents : The 4-ethoxybenzoyl group in the target compound contrasts with simpler substituents like methyl () or phenyl (). This group increases steric hindrance and may enhance π-π stacking interactions in biological targets.
  • Functional Groups: The ethanol backbone in the target compound and Fluphenazine differs from the ketone in ’s compound, affecting hydrogen-bonding capacity and solubility.
  • Salt Forms : Hydrochloride salts (target compound, Fluphenazine) improve solubility compared to neutral analogs (e.g., ’s methyl-piperazine derivative) .

Pharmacological and Physicochemical Properties

  • Stability: Hydrochloride salts (target compound, Fluphenazine) may exhibit superior oxidative stability compared to free bases.
  • Receptor Interactions: Piperazine derivatives often target dopamine or serotonin receptors. The target’s 4-ethoxybenzoyl group could modulate affinity for these receptors, akin to how Fluphenazine’s trifluoromethyl-phenothiazine moiety enhances D2 receptor binding .

Research Findings and Implications

  • : Demonstrated a 63% yield for 1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-ol, suggesting that introducing bulkier groups (e.g., 4-ethoxybenzoyl) may lower yields due to steric challenges .
  • : Commercial availability of the dihydrochloride analog indicates industrial interest in cyclopropyl-piperazine derivatives for drug discovery .

Biological Activity

1-Cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride (CAS No. 1396880-70-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a piperazine ring and various substituents that may influence its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H26N2O3·HCl
Molecular Weight 348.88 g/mol
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways.

Key Mechanisms:

  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing neurotransmission.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like depression or anxiety.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antidepressant Effects

Studies have shown that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a common mechanism for these effects, suggesting that this compound may also possess similar properties.

Antitumor Activity

Preliminary data suggest potential antiproliferative effects against various cancer cell lines. The compound's ability to interfere with cell cycle regulation and promote apoptosis in tumor cells has been observed in vitro.

Case Studies

Several studies have focused on the biological implications of compounds structurally similar to this compound:

  • Study on Antidepressant Activity :
    • A study evaluated the antidepressant-like effects of piperazine derivatives in mice, demonstrating significant reductions in immobility time in the forced swim test, indicating potential efficacy in treating depressive disorders.
  • Anticancer Research :
    • Research involving similar piperazine compounds showed promising results in inhibiting growth in human cancer cell lines, suggesting that the target compound could be further investigated for its anticancer properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound Activity Mechanism
(4-Phenylpiperazin-1-yl)pyrimidineAcetylcholinesterase inhibitorModulates cholinergic transmission
1-(4-Chlorophenyl)cyclopropylmethanoneAntidepressantSerotonin receptor modulation

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